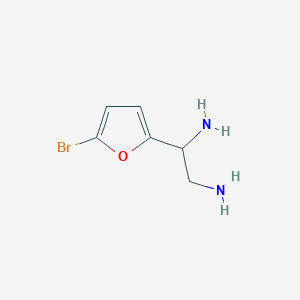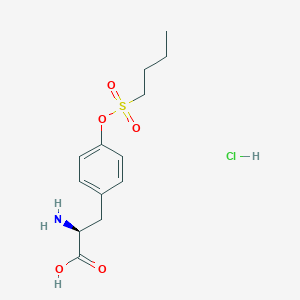
(2R)-2-(2-Anthryl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-Anthryl)pyrrolidine: is a chiral organic compound that features a pyrrolidine ring substituted with an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2R)-2-(2-Anthryl)pyrrolidine typically begins with commercially available starting materials such as anthracene and pyrrolidine.
Reaction Steps:
Reaction Conditions: Typical conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(2-Anthryl)pyrrolidine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyrrolidine ring can be modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Saturated anthracene derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-2-(2-Anthryl)pyrrolidine can be used as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Drug Development: The compound’s chiral nature and structural complexity make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Polymer Science: It can be used in the synthesis of novel polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2R)-2-(2-Anthryl)pyrrolidine exerts its effects would depend on its specific application. For instance, as a ligand in catalysis, it would coordinate to a metal center, influencing the reactivity and selectivity of the catalytic process. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through non-covalent interactions.
Comparison with Similar Compounds
(2S)-2-(2-Anthryl)pyrrolidine: The enantiomer of the compound, which may have different biological activities or catalytic properties.
2-(2-Anthryl)pyrrolidine: Without the chiral center, this compound may have different reactivity and applications.
Uniqueness:
Chirality: The (2R) configuration imparts specific stereochemical properties that can be crucial in asymmetric synthesis and biological activity.
Anthracene Moiety: The presence of the anthracene group provides unique electronic properties, making it useful in material science applications.
Properties
Molecular Formula |
C18H17N |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
(2R)-2-anthracen-2-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2/t18-/m1/s1 |
InChI Key |
ALRGYZKVVXVRCO-GOSISDBHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045203.png)
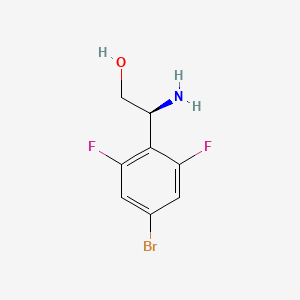


![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
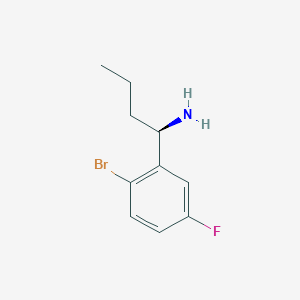
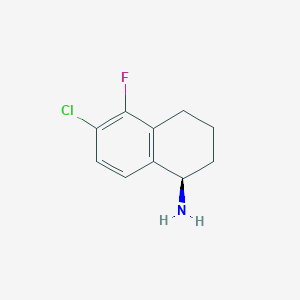
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
